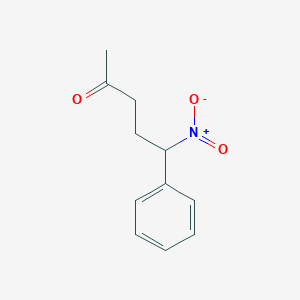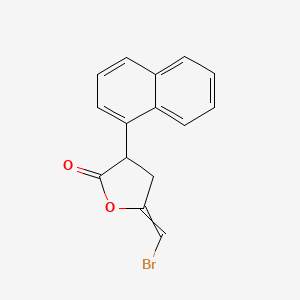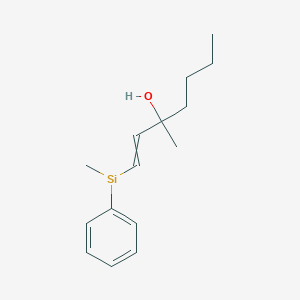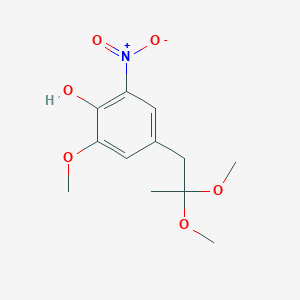
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with a complex structure that includes methoxy, nitro, and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-6-nitrophenol with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The dimethoxypropyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2,2-Dimethoxypropyl)-2-methoxy-6-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: 4-(2-Hydroxypropyl)-2-methoxy-6-nitrophenol.
Applications De Recherche Scientifique
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the methoxy and phenol groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect various molecular targets and pathways, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-Dimethoxypropyl)-2-methoxyphenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Methoxy-6-nitrophenol: Lacks the dimethoxypropyl group, affecting its solubility and interaction with other molecules.
4-(2,2-Dimethoxypropyl)-2-nitrophenol:
Uniqueness
4-(2,2-Dimethoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90176-92-4 |
|---|---|
Formule moléculaire |
C12H17NO6 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
4-(2,2-dimethoxypropyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C12H17NO6/c1-12(18-3,19-4)7-8-5-9(13(15)16)11(14)10(6-8)17-2/h5-6,14H,7H2,1-4H3 |
Clé InChI |
KMJKXLTZLSTDAP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


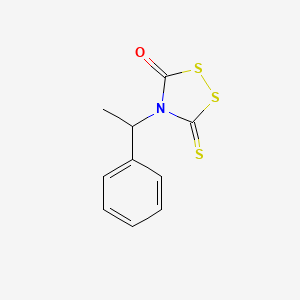
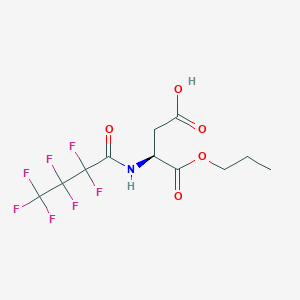

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
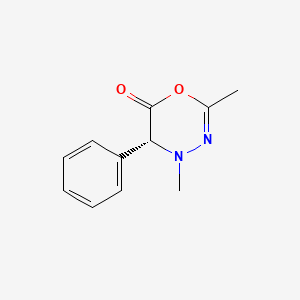


![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
